GBF bZIP protein

DNA-binding specificity bZIP transcription factor G-box element

The substance registered under CAS 147386-90-1 is cataloged by chemical vendors as 'GBF bZIP protein,' a designation that nominally refers to the basic-leucine zipper (bZIP) domain of plant G-box binding factors (GBFs). GBFs are a subfamily of plant bZIP transcription factors that recognize the G-box cis-element (CACGTG) and regulate light, hormone, and stress responses.

Molecular Formula C37H67N7O8
Molecular Weight 0
CAS No. 147386-90-1
Cat. No. B1175232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGBF bZIP protein
CAS147386-90-1
SynonymsGBF bZIP protein
Molecular FormulaC37H67N7O8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GBF bZIP Protein (CAS 147386-90-1) Procurement Baseline: Class, Characteristics, and Evidence Limitations


The substance registered under CAS 147386-90-1 is cataloged by chemical vendors as 'GBF bZIP protein,' a designation that nominally refers to the basic-leucine zipper (bZIP) domain of plant G-box binding factors (GBFs). GBFs are a subfamily of plant bZIP transcription factors that recognize the G-box cis-element (CACGTG) and regulate light, hormone, and stress responses [1]. The core bZIP domain, typically 60–80 amino acids, comprises a DNA-binding basic region and a leucine zipper dimerization motif [2]. No primary research article, patent, or authoritative database associates CAS 147386-90-1 with a discrete, characterized molecular entity or provides quantitative comparative data against defined analogs. The molecular formula C37H67N7O8 is identical to the cyclic heptapeptide Ternatin (CAS 148619-41-4), suggesting a possible database misassignment [3]. Consequently, all differentiation claims below are constrained by the absence of compound-specific evidence.

Why Generic Substitution of GBF bZIP Protein (CAS 147386-90-1) Is Unsupportable


Within the plant bZIP superfamily, individual members such as GBF1, GBF2, GBF3, and GBF4 exhibit distinct DNA-binding symmetries, heterodimerization preferences, expression patterns, and post-translational regulation that preclude functional interchangeability [1]. GBF1 and GBF3 bind the palindromic G-box symmetrically, whereas GBF2 binds asymmetrically, and GBF4 cannot bind DNA as a homodimer [1][2]. However, because the substance sold under CAS 147386-90-1 is not defined at the sequence level, no generic 'GBF bZIP protein' can be assumed to recapitulate the specific properties of any native GBF member. Without molecular identity, even in-class substitution carries an unquantifiable risk of divergent DNA-binding specificity, dimerization behavior, and functional output. The quantitative evidence below is therefore presented as class-level inference rather than product-specific validation.

Quantitative Differentiation Evidence for GBF bZIP Protein (CAS 147386-90-1) Against Closest Analogs


DNA-Binding Symmetry: GBF1/GBF3 vs. GBF2 Asymmetric Recognition Confirmed by Methylation Interference

In methylation interference assays using the rbcS-1A G-box probe, GBF1 and GBF3 homodimers produced a symmetric interference pattern centered on the palindromic CCACGTGG motif. GBF2 homodimers, in contrast, generated a distinctly asymmetric interference pattern, indicating a shifted register of protein-DNA contact [1]. This qualitative binding-mode difference is not captured by simple affinity measurements and directly affects target gene selection.

DNA-binding specificity bZIP transcription factor G-box element

Heterodimerization Capacity: GBF4 Fails to Form DNA-Binding Homodimers, Distinguishing It from GBF1/2/3

Gel mobility shift assays with recombinant GBF4 showed no homodimeric DNA binding to the G-box, whereas GBF1, GBF2, and GBF3 readily formed DNA-binding homodimers. GBF4 can, however, heterodimerize with other family members, reminiscent of mammalian Fos [1]. This functional divergence means GBF4 cannot substitute for GBF1-3 in assays requiring autonomous DNA-binding activity.

protein dimerization transcription factor assembly DNA-binding regulation

Expression Specificity: GBF3 mRNA Is Preferentially Accumulated in Dark-Grown Leaves, Unlike GBF1/2

RNA gel blot analysis of Arabidopsis tissues revealed that GBF1 and GBF2 transcripts are present in both light- and dark-grown leaves as well as roots, whereas GBF3 mRNA is predominantly detected in dark-grown leaves and roots, with minimal accumulation in light-grown leaves [1]. This expression dichotomy suggests distinct regulatory roles and implies that experimental context (light vs. dark) critically determines which GBF isoform is functionally relevant.

tissue-specific expression light regulation transcript profiling

Absence of Product-Specific Quantitative Data for CAS 147386-90-1

An exhaustive search of PubMed, Google Scholar, SciFinder, and the CAS registry itself returned no primary publication, patent, or authoritative database record that assigns CAS 147386-90-1 to a defined peptide sequence, recombinant protein, or characterized natural product. All vendor listings for this CAS number either lack structural data or conflate the entry with the quinoxalinone derivative 2(1H)-Quinoxalinone, 3,4-dihydro-3,3,5-trimethyl- [1]. Without a verified sequence or purity specification, no quantitative comparison against GBF1, GBF2, GBF3, GBF4, or any other bZIP protein can be made.

data gap molecular identity procurement risk

Research and Application Scenarios for GBF bZIP Proteins: Evidence-Based Selection Criteria


In Vitro DNA-Binding Specificity Profiling of Plant bZIP Transcription Factors

When profiling DNA-binding specificity using EMSA or fluorescence anisotropy, the choice of GBF isoform is critical. GBF1 and GBF3 are appropriate for symmetric G-box recognition studies, while GBF2 is required to investigate asymmetric binding modes [1]. GBF4 should be excluded from homodimer DNA-binding experiments due to its inability to bind DNA independently [2]. Procurement must specify the exact GBF clone and validate sequence identity prior to use.

Light-Responsive Transcriptional Activation Assays in Plant Protoplasts

In transient expression systems designed to study light-regulated G-box-dependent transcription, GBF1 and GBF2 are suitable candidates based on their broad expression patterns. GBF3 is less appropriate for light-grown protoplast assays due to its preferential dark-expressed mRNA profile [1]. Researchers should verify the light conditions of their experimental system and select the GBF isoform whose native regulation aligns with the assay design.

Protein-Protein Interaction Studies: Heterodimerization Screens

For yeast two-hybrid or co-immunoprecipitation screens aimed at identifying bZIP heterodimerization partners, GBF1, GBF2, and GBF3 are all capable of forming heterodimers with each other, expanding the combinatorial regulatory potential [1]. GBF4 may serve as a Fos-like partner that requires heterodimerization for DNA binding [2]. The choice of bait and prey must reflect the specific heterodimerization properties of each isoform.

Recombinant Protein Production for Structural Biology (X-ray Crystallography / NMR)

For structural determination of bZIP-DNA complexes, sequence-defined recombinant GBF domains are mandatory. The bZIP domain of GBF1 has been used in chimera design for dominant-negative studies [3], demonstrating its suitability for structural engineering. A product sold under the generic label 'GBF bZIP protein' without verified sequence is unsuitable for structural biology and poses a high risk of irreproducible results.

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